

Application Notes and Protocols for In Vivo Studies of L-870810

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Compound of Interest

Compound Name: **L-870810**
Cat. No.: **B15580615**

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Introduction

L-870810 is a potent and specific small-molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class.^{[1][2]} It acts by inhibiting the strand transfer step of viral DNA integration into the host genome, a crucial stage in the HIV-1 replication cycle.^{[2][3]} Mechanistically, **L-870810** is identical to diketo acid inhibitors, chelating the essential Mg²⁺ ions within the active site of the integrase enzyme.^{[2][3]} This document provides a comprehensive overview of in vivo studies of **L-870810** in various animal models, including detailed experimental protocols and a summary of key quantitative data. While showing promise in preclinical models, its development was halted due to toxicity observed in long-term studies in dogs.^[4]

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of L-870810

Parameter	Value	Species/System	Reference
IC ₅₀ (Strand Transfer)	8 nM	Recombinant IN	[3][4]
EC ₉₅ (Antiviral Activity)	15 nM	Cell-based Assay	[4]
IC ₉₅ (In Vivo)	15 nM	Not Specified	[3]

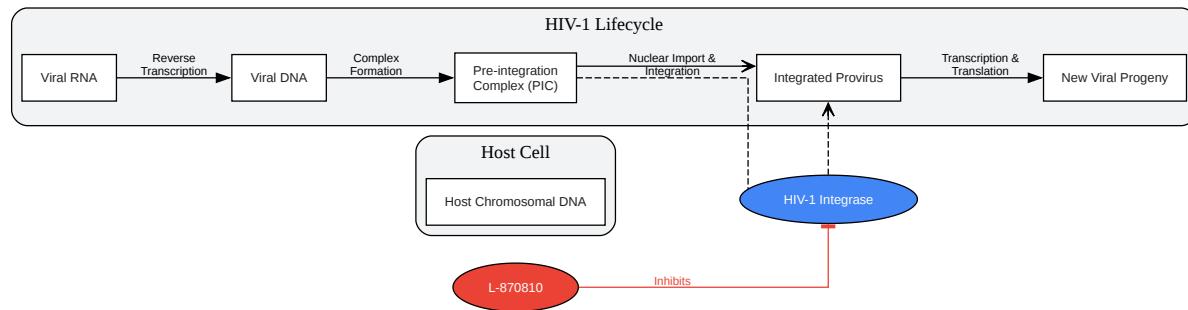
Table 2: Pharmacokinetic Parameters of L-870810 in Animal Models

Parameter	Value	Species	Route	Dose	Reference
Bioavailability (F)	19.2%	Rat (Sprague Dawley)	Oral	30 mg/kg	[5]
>60%	Rhesus Macaque	Oral	Not Specified	[4]	
Half-life (t _{1/2})	3.2 - 4.6 hours	Rat (Sprague Dawley)	Oral	Not Specified	[5]
~5 hours	Rhesus Macaque	Oral	Not Specified	[4]	
Absorption	Rapid	Rat (Sprague Dawley)	Oral	Various	[5][6]

Table 3: Toxicological Profile of L-870810 in Animal Models

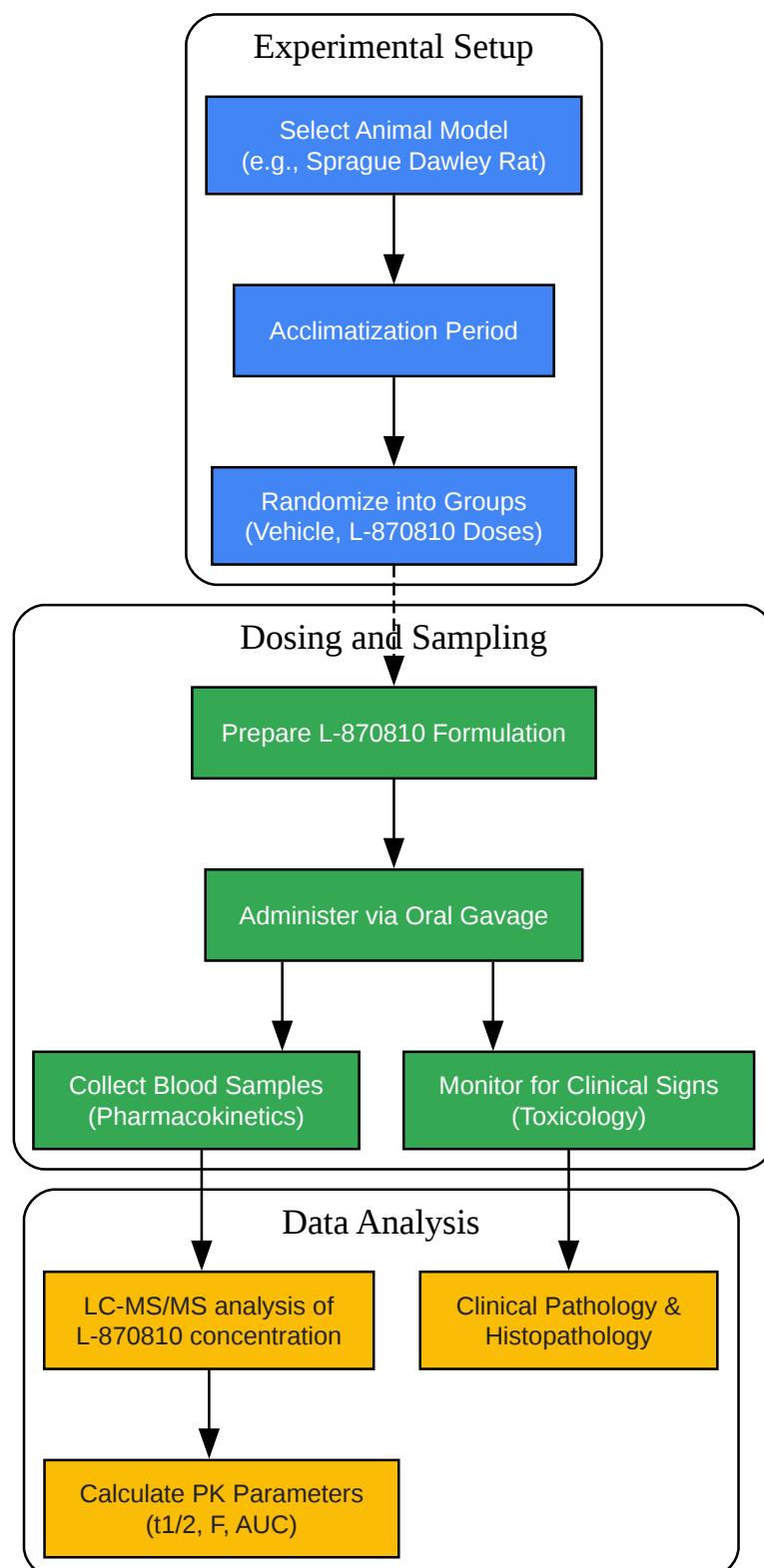
Parameter	Value	Species	Duration	Key Findings	Reference
NOAEL	>500 mg/kg/day	Rat (Sprague Dawley)	7 days	No adverse treatment-related findings.	[5][6]
MTD	>500 mg/kg/day	Rat (Sprague Dawley)	7 days	Well-tolerated.	[5][6]
Toxicity	Not specified	Dog	Long-term	Liver and kidney toxicity.	[4]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of **L-870810** action on the HIV-1 integration pathway.

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